Cas no 125802-51-9 (1,4-Benzenediamine,N4-[2-chloro-9-(phenylmethyl)-9H-purin-6-yl]-N1,N1-dimethyl-)

1,4-Benzenediamine,N4-[2-chloro-9-(phenylmethyl)-9H-purin-6-yl]-N1,N1-dimethyl- structure
125802-51-9 structure
Product Name:1,4-Benzenediamine,N4-[2-chloro-9-(phenylmethyl)-9H-purin-6-yl]-N1,N1-dimethyl-
CAS No:125802-51-9
MF:C20H19ClN6
MW:378.858062028885
CID:159119
PubChem ID:5271936
Update Time:2025-04-19

1,4-Benzenediamine,N4-[2-chloro-9-(phenylmethyl)-9H-purin-6-yl]-N1,N1-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • 1,4-Benzenediamine,N4-[2-chloro-9-(phenylmethyl)-9H-purin-6-yl]-N1,N1-dimethyl-
    • 1,4-benzenediamine, N~4~-[2-chloro-9-(phenylmethyl)-9H-purin-6-yl]-N~1~,N~1~-dimethyl-
    • 1-N-(9-benzyl-2-chloropurin-6-yl)-4-N,4-N-dimethylbenzene-1,4-diamine
    • 1,4-Benzenediamine, N'-(2-chloro-9-(phenylmethyl)-9H-purin-6-yl)-N,N-dimethyl-
    • N~4~-(9-Benzyl-2-chloro-9H-purin-6-yl)-N~1~,N~1~-dimethylbenzene-1,4-diamine
    • 5AA4QC8AP2
    • 1,4-Benzenediamine, N'-[2-chloro-9-(phenylmethyl)-9H-purin-6-yl]-N,N-dimethyl-
    • UNII-5AA4QC8AP2
    • 125802-51-9
    • CHEMBL281709
    • N4-(9-benzyl-2-chloro-purin-6-yl)-N1,N1-dimethyl-benzene-1,4-diamine
    • N4-(2-Chloro-9-(phenylmethyl)-9H-purin-6-yl)-N1,N1-dimethyl-1,4-benzenediamine
    • 1,4-BENZENEDIAMINE, N4-(2-CHLORO-9-(PHENYLMETHYL)-9H-PURIN-6-YL)-N1,N1-DIMETHYL-
    • DTXSID20925281
    • Inchi: 1S/C20H19ClN6/c1-26(2)16-10-8-15(9-11-16)23-18-17-19(25-20(21)24-18)27(13-22-17)12-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3,(H,23,24,25)
    • InChI Key: QWLDLPHCDZVZGO-UHFFFAOYSA-N
    • SMILES: ClC1N=C(C2=C(N=1)N(C=N2)CC1C=CC=CC=1)NC1C=CC(=CC=1)N(C)C

Computed Properties

  • Exact Mass: 378.13627
  • Monoisotopic Mass: 378.135972
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 463
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58.9
  • XLogP3: 4.6

Experimental Properties

  • Density: 1.31
  • Boiling Point: 552.5°Cat760mmHg
  • Flash Point: 287.9°C
  • Refractive Index: 1.679
  • PSA: 58.87
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